molecular formula C14H15NO3 B8341840 N-cyclohexyloxyphthalimide

N-cyclohexyloxyphthalimide

Cat. No. B8341840
M. Wt: 245.27 g/mol
InChI Key: PTZRSHDJQJUUJC-UHFFFAOYSA-N
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Patent
US07285684B2

Procedure details

A mixture of 1500 g (17.82 mol) of cyclohexane, 3.16 g (0.019 mol) of N-hydroxyphthalimide, and 0.045 g (0.18 mmol) of cobalt acetate was reacted at 160° C. and 40 kgf/cm2 (3.92 MPa) in atmosphere of oxygen for 2 hours to obtain a mixture containing 1334 g (15.84 mol) of cyclohexane, 83.89 g (0.84 mol) of cyclohexanol, 59.47 g (0.61 mol) of cyclohexanone, 1.77 g (0.012 mol) of phthalimide, and 1.30 g (0.005 mol) of N-cyclohexyloxyphthalimide. From the reaction mixture, cyclohexane was distilled off, 2N (2 mol/L) of sodium hydroxide aqueous solution (30 mL) was added thereto, completely mixed for 2 hours at 97° C. and stood for 1 hour to be liquid-separated into an aqueous layer and an organic layer. Phthalimide and N-cyclohexyloxyphthalimide were distributed into the aqueous layer by converting into sodium salt of phthalic acid. To the aqueous layer was added diluted hydrochloric acid to convert into phthalic acid, and phthalic acid was recovered by condensation and filtration. After hydroxylamine hydrochloride NH2OH.HCl (1.39 g, 40 mmol) was dissolved in 50 mL of pyridine, the recovered phthalic acid was added thereto, and stirred at 97° C. for 4 hours. The mixture was condensed, filtrated and washed with hexane to form N-hydroxyphthalimide (2.05 g, 0.013 mol). The regeneration ratio of N-hydroxyphthalimide (a ratio of N-hydroxyphthalimide regenerated relative to N-hydroxyphthalimide used in the reaction) was 65%.
Quantity
1334 g
Type
reactant
Reaction Step One
Quantity
83.89 g
Type
reactant
Reaction Step One
Quantity
59.47 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
1.39 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1CCCCC1.C1(O)CCCCC1.C1(=O)CCCCC1.C1(=O)NC(=O)C2=CC=CC=C12.C1([O:38][N:39]2[C:43](=[O:44])[C:42]3=[CH:45][CH:46]=[CH:47][CH:48]=[C:41]3[C:40]2=[O:49])CCCCC1.C(O)(=O)C1C(=CC=CC=1)C(O)=O>N1C=CC=CC=1>[OH:38][N:39]1[C:40](=[O:49])[C:41]2=[CH:48][CH:47]=[CH:46][CH:45]=[C:42]2[C:43]1=[O:44]

Inputs

Step One
Name
Quantity
1334 g
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
83.89 g
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
59.47 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
1.77 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
1.3 g
Type
reactant
Smiles
C1(CCCCC1)ON1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
hydroxylamine hydrochloride NH2OH.HCl
Quantity
1.39 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97 °C
Stirring
Type
CUSTOM
Details
stirred at 97° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
From the reaction mixture, cyclohexane was distilled off
ADDITION
Type
ADDITION
Details
2N (2 mol/L) of sodium hydroxide aqueous solution (30 mL) was added
ADDITION
Type
ADDITION
Details
completely mixed for 2 hours at 97° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to be liquid-separated into an aqueous layer
ADDITION
Type
ADDITION
Details
To the aqueous layer was added diluted hydrochloric acid
FILTRATION
Type
FILTRATION
Details
was recovered by condensation and filtration
CUSTOM
Type
CUSTOM
Details
condensed
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
washed with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.013 mol
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 260%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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